5-Pyrimidinemethanamine 5-Pyrimidinemethanamine
Brand Name: Vulcanchem
CAS No.: 25198-95-2
VCID: VC20790942
InChI: InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
SMILES: C1=C(C=NC=N1)CN
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol

5-Pyrimidinemethanamine

CAS No.: 25198-95-2

Cat. No.: VC20790942

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinemethanamine - 25198-95-2

Specification

CAS No. 25198-95-2
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
IUPAC Name pyrimidin-5-ylmethanamine
Standard InChI InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
Standard InChI Key USRYWZFLGFQQEB-UHFFFAOYSA-N
SMILES C1=C(C=NC=N1)CN
Canonical SMILES C1=C(C=NC=N1)CN

Introduction

Chemical Properties and Structure

5-Pyrimidinemethanamine consists of a pyrimidine ring with an aminomethyl group (-CH₂NH₂) at the 5-position. This structure combines the aromatic properties of the pyrimidine heterocycle with the reactivity of a primary amine functional group.

PropertyValue
Molecular FormulaC₆H₁₂Cl₂N₄ (for the dihydrochloride salt)
Molecular Weight211.092 g/mol (for the dihydrochloride salt)
Boiling Point301.6°C at 760 mmHg (for the dihydrochloride salt)
Flash Point161.5°C (for the dihydrochloride salt)

Table 1: Physical properties of a related 5-pyrimidinemethanamine derivative

The base compound 5-pyrimidinemethanamine would have different properties from its salts, typically exhibiting greater solubility in organic solvents and less solubility in water compared to its hydrochloride salts.

Structural Characteristics

The pyrimidine core of 5-pyrimidinemethanamine features a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. This arrangement creates an electron-deficient aromatic system. The aminomethyl group at position 5 extends from this ring structure, providing a nucleophilic site that can participate in various chemical reactions.

Related Compounds and Derivatives

5-Pyrimidinemethanamine serves as a scaffold for various derivatives with enhanced biological properties or specific chemical functionalities.

Hydrochloride Salts

The dihydrochloride salt of related compounds has been documented in chemical databases and literature. For example, 5-pyrimidinemethanamine,4-amino-2-methyl-, hydrochloride (1:2) is a derivative with an additional amino group at position 4 and a methyl group at position 2 . These modifications can significantly alter the compound's physical properties and biological activities.

CompoundPim-1 IC₅₀Flt-3 IC₅₀hERG Inhibition
Selected compounds27-45 nM2-15 fold less potent than against Pim-1>30 μM for hydroxyl derivatives

Table 2: Activity profile of related pyrazolo[1,5-a]pyrimidine compounds

Applications and Research Significance

The chemical and biological properties of 5-pyrimidinemethanamine and its derivatives suggest several potential applications in research and pharmaceutical development.

As a Building Block in Medicinal Chemistry

The relatively simple structure of 5-pyrimidinemethanamine, combined with its reactive functional groups, makes it valuable as a building block for the synthesis of more complex bioactive compounds. The primary amine functionality allows for various conjugation reactions, including amide formation, reductive amination, and nucleophilic substitution.

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